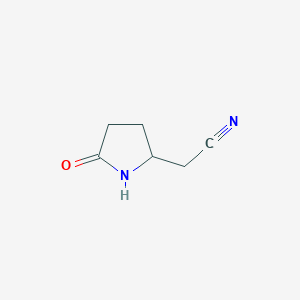

2-(5-oxopyrrolidin-2-yl)acetonitrile

Description

Historical Context and Discovery of 2-(5-oxopyrrolidin-2-yl)acetonitrile in Chemical Literature

While a singular, seminal paper detailing the initial discovery of this compound is not readily apparent in a historical context, its emergence in the chemical literature is intrinsically linked to the broader development of pyrrolidone and nitrile chemistries. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental scaffold in many natural products and synthetic compounds. wikipedia.orgnih.gov Its derivatives, such as the racetams, have been a subject of medicinal chemistry research for decades. wikipedia.org

The synthesis of substituted pyrrolidones has been an active area of research, with numerous methods developed for their preparation. Early work in the 20th century laid the foundation for the synthesis of N-substituted 2-pyrrolidones. acs.org The synthesis of pyroglutamic acid (5-oxoproline), a closely related derivative, has been known since 1882, formed by the heating of glutamic acid. wikipedia.org This highlights the long-standing interest in the 5-oxopyrrolidine core.

More recently, synthetic methods for cyano-substituted γ-lactams, including derivatives of this compound, have been described, such as the copper-catalyzed cascade cyclization/cyanation reaction. rsc.org This indicates a contemporary interest in accessing this particular structural motif. The compound itself, in its racemic and enantiomeric forms, is now commercially available from various suppliers, suggesting its utility as a building block in chemical synthesis.

Significance and Research Rationale for this compound Studies

The significance of this compound in academic research stems primarily from its role as a versatile scaffold in drug discovery. The pyrrolidone core and the nitrile group are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities. nih.gov

The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. nih.gov The 5-oxopyrrolidine (or pyroglutamyl) moiety is found in a range of biologically active molecules and can influence properties such as metabolic stability and receptor binding.

The nitrile group is a key functional group in numerous FDA-approved drugs. Its incorporation into a molecule can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and in some cases, act as a reactive handle for covalent modification.

A prime example of the significance of this scaffold is its use in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory and oncological disorders. A highly substituted derivative of this compound was a key intermediate in the synthesis of a potent and selective IRAK4 inhibitor, PF-06650833, which entered clinical trials. This demonstrates the direct relevance of this chemical entity in the creation of potential new medicines.

Structural Features and Classification within Pyrrolidone Chemistry and Nitrile Compounds

This compound is classified as a heterocyclic compound, specifically a substituted pyrrolidinone. The core of the molecule is the 2-pyrrolidone ring, which is a five-membered lactam (a cyclic amide). wikipedia.org It can also be viewed as a derivative of pyroglutamic acid, where the carboxylic acid is replaced by an acetonitrile (B52724) group. wikipedia.org

The molecule possesses a stereocenter at the C2 position of the pyrrolidone ring, meaning it can exist as two enantiomers: (R)-2-(5-oxopyrrolidin-2-yl)acetonitrile and (S)-2-(5-oxopyrrolidin-2-yl)acetonitrile. This chirality is a critical feature, as the biological activity of chiral molecules is often dependent on their stereochemistry.

The acetonitrile moiety (-CH₂CN) classifies the compound as a nitrile. Nitriles are organic compounds that contain a -C≡N functional group. The presence of both the lactam and the nitrile functionalities provides multiple sites for chemical modification, making it a versatile building block for creating a library of related compounds for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | This compound |

| CAS Number (Racemate) | 98134-78-2 |

| CAS Number (R-enantiomer) | 1428331-34-3 |

| CAS Number (S-enantiomer) | 72479-06-2 |

| Physical Form | Powder |

Note: Data sourced from publicly available chemical supplier information.

Overview of Major Academic Research Trajectories Pertaining to this compound and Related Scaffolds

The primary research trajectory for this compound and its derivatives is in the field of medicinal chemistry and drug discovery. The key focus has been on its use as a scaffold to generate novel therapeutic agents.

One of the most significant research avenues has been the development of IRAK4 inhibitors. Research has shown that elaboration of the this compound core can lead to highly potent and selective inhibitors of this kinase. For instance, the clinical candidate PF-06650833 features a complex substituent attached to the acetonitrile nitrogen of a fluorinated and ethylated pyrrolidone ring. The development of this compound involved extensive structure-based drug design and optimization of pharmacokinetic properties.

Another research trajectory involves the synthesis of various derivatives of the 5-oxopyrrolidine scaffold to explore their potential as antimicrobial and anticancer agents. While not always starting from the acetonitrile derivative, this research highlights the broad potential of the core structure in generating biologically active compounds.

Furthermore, the development of new synthetic methodologies to access substituted pyrrolidones, including those with cyanoalkyl groups, remains an active area of chemical research. These studies aim to provide more efficient and versatile routes to these valuable building blocks, thereby facilitating their use in drug discovery and other applications.

Table 2: Key Research Findings on a Derivative of this compound

| Research Area | Key Finding | Reference Compound |

|---|---|---|

| Medicinal Chemistry | A potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) was developed. | PF-06650833 |

| Drug Discovery | The compound demonstrated favorable in vivo and in vitro ADME properties. | PF-06650833 |

| Clinical Development | The derivative entered clinical trials for the treatment of diseases such as rheumatoid arthritis and lupus. | PF-06650833 |

Note: Data is in reference to the derivative PF-06650833 as described in the cited literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZAWYEEQYLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503705 | |

| Record name | (5-Oxopyrrolidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-06-2 | |

| Record name | (5-Oxopyrrolidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Oxopyrrolidin 2 Yl Acetonitrile and Its Analogs

Classical Organic Synthesis Routes to 2-(5-oxopyrrolidin-2-yl)acetonitrile

Classical methods for synthesizing this compound often involve multi-step reaction sequences that have been refined over time to improve yield and purity.

Multi-step Reaction Sequences for this compound Formation

The traditional synthesis of the pyrrolidinone core often starts from linear precursors that undergo cyclization. For instance, a common strategy involves the reductive cyclization of nitro-containing precursors. An example is the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers, which begins with an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate. nih.gov This is followed by chromatographic separation of diastereoisomers and subsequent reductive cyclization to form the 5-methyl-4-phenylpyrrolidin-2-one (B3142619) enantiomers. nih.gov The final acetamide (B32628) group is then attached to the nitrogen of the heterocycle. nih.gov

Another classical approach involves the reaction of itaconic acid with an appropriate amine in water at reflux to form a substituted 5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate can then be further modified. For example, treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid can yield the corresponding methyl ester. nih.gov

Key Intermediates and Precursors in this compound Synthesis

The synthesis of this compound and its analogs relies on a variety of key intermediates and precursors. Proline and its derivatives, such as (S)-prolinol, are fundamental starting materials for many pyrrolidine-containing compounds. mdpi.com For instance, (S)-prolinol can be oxidized using Dess–Martin periodinane, followed by condensation with glyoxal (B1671930) to produce precursors for more complex molecules. mdpi.com

In the synthesis of related pyrrolidinone structures, intermediates like n-butyl (3R)-4-amino-3-phenylbutyrate are utilized. This intermediate can be alkylated with haloacetamide or chloroacetonitrile (B46850), followed by cyclization to form the desired pyrrolidinone ring. researchgate.net Similarly, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid from N-(4-aminophenyl)acetamide and itaconic acid serves as a crucial step in creating a variety of derivatives. nih.gov

| Precursor/Intermediate | Subsequent Reaction | Product Type |

| 2-nitroprop-1-enylbenzene and diethyl malonate | Asymmetric Michael addition, reductive cyclization | 5-methyl-4-phenylpyrrolidin-2-one enantiomers |

| Itaconic acid and N-(4-aminophenyl)acetamide | Reflux in water | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| n-butyl (3R)-4-amino-3-phenylbutyrate | Alkylation with chloroacetonitrile and cyclization | (R)-Phenotropil |

| (S)-prolinol | Oxidation and condensation | Pyrrolidine (B122466) derivatives |

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Solvent choice, catalyst concentration, and reaction time are key parameters that are frequently adjusted. For example, in the synthesis of N-substituted pyrrole (B145914) derivatives via the Clauson-Kaas reaction, the use of acetonitrile (B52724) as a solvent was found to give better yields (80%) and shorter reaction times (10 minutes) under microwave irradiation compared to ethanol (B145695) or water. researchgate.net The optimal condition was determined to be 0.30 mmol of Oxone in refluxing acetonitrile. researchgate.net

In other synthetic sequences, such as the preparation of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives, reactions are often carried out in refluxing acetonitrile with potassium carbonate as a base for extended periods (18-48 hours) to ensure complete reaction. researchgate.net The purification of the final product often involves techniques like flash column chromatography to isolate the desired compound from byproducts and unreacted starting materials. nih.gov

Modern and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Catalytic Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of pyrrolidinone derivatives, various catalytic systems have been developed. For instance, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives can be achieved through condensation reactions catalyzed by acids like hydrochloric acid or glacial acetic acid. nih.gov

Copper-catalyzed reactions have also been employed for the cyanomethylation of various substrates using acetonitrile as both a solvent and a source of the cyano group. mdpi.com For example, Cu(OAc)2 can catalyze the cyanomethylation of imines to produce arylacrylonitriles. mdpi.com Another example is the use of a manganese catalyst, Mn(NO3)2·4H2O, for a modified Clauson-Kaas reaction to synthesize N-substituted pyrroles under microwave conditions, offering a green and efficient method. researchgate.net

| Catalyst | Reaction Type | Substrates |

| Oxone | Clauson-Kaas reaction | Amines and 2,5-dimethoxytetrahydrofuran |

| Hydrochloric acid/Glacial acetic acid | Condensation | Acid hydrazides and diketones |

| Cu(OAc)2 | Cyanomethylation | Imines and acetonitrile |

| Mn(NO3)2·4H2O | Modified Clauson-Kaas reaction | Aromatic amines and 2,5-dimethoxytetrahydrofuran |

Biocatalytic Pathways for this compound Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. While specific biocatalytic routes for this compound are not extensively detailed in the provided results, the principles of biocatalysis are applicable. Enzymes offer high selectivity and can operate under mild conditions, reducing energy consumption and byproduct formation. nih.gov

For instance, hydroxynitrile lyases are used in the synthesis of cyanohydrins, which are precursors to various nitrogen-containing compounds. nih.gov The engineering of these enzymes can improve their substrate range and selectivity for unnatural compounds. nih.gov This approach, combining substrate and enzyme engineering, has been successfully applied to the synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile, demonstrating the potential for developing biocatalytic routes for related structures like this compound. nih.gov The integration of multiple biocatalytic steps into one-pot reaction cascades is another strategy to enhance the efficiency and sustainability of chemical synthesis. nih.gov

Flow Chemistry and Continuous Synthesis Strategies for this compound

The application of flow chemistry and continuous manufacturing processes offers substantial advantages for the synthesis of this compound, particularly in terms of enhanced safety, consistency, and scalability. While specific literature on the continuous synthesis of this exact molecule is limited, the principles can be extrapolated from established flow syntheses of other pharmaceutical intermediates and heterocyclic compounds.

A plausible continuous process for this compound could involve the cyclization of a suitable open-chain precursor, such as a derivative of glutamic acid or a related amino acid. For instance, the intramolecular cyclization of a γ-cyano-α-amino acid ester could be efficiently performed in a heated, pressurized flow reactor. This setup allows for precise control over residence time and temperature, which can minimize the formation of byproducts often seen in batch processing.

The use of packed-bed reactors containing an immobilized catalyst is another key strategy in flow synthesis. For the reduction of a precursor like succinimide (B58015) to a pyrrolidone, a continuous hydrogenation could be employed using a column packed with a supported catalyst, such as platinum or nickel on a solid support. researchgate.net This approach not only facilitates catalyst recovery and reuse but also improves reaction efficiency and safety by minimizing the handling of pyrophoric catalysts in large quantities.

Asymmetric Synthesis of Chiral this compound Enantiomers

The stereochemistry of this compound is crucial for its biological activity, making asymmetric synthesis a critical area of research. Several strategies can be employed to obtain specific enantiomers of this chiral compound.

Chiral Pool Synthesis: One of the most straightforward approaches is to start with an enantiomerically pure starting material from the chiral pool. L-pyroglutamic acid, a readily available and inexpensive derivative of L-glutamic acid, is an ideal precursor. The carboxylic acid moiety of pyroglutamic acid can be converted to an alcohol, which is then transformed into a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide source would yield the desired (S)-2-(5-oxopyrrolidin-2-yl)acetonitrile.

Chiral Auxiliaries: Another effective method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. For instance, a chiral auxiliary, such as one derived from (R)-phenylglycinol, can be attached to a precursor molecule. lookchem.com A diastereoselective reaction is then carried out to introduce the cyanomethyl group or to form the pyrrolidone ring. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. The choice of auxiliary and reaction conditions determines which enantiomer is preferentially formed.

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a highly efficient and atom-economical approach to asymmetric synthesis. For the synthesis of chiral pyrrolidones, catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a substituted maleimide (B117702), has proven effective. nih.gov Rhodium-based catalysts with chiral ligands can achieve high levels of enantioselectivity and diastereoselectivity. nih.gov For example, the asymmetric transfer hydrogenation of a maleimide derivative bearing a cyanomethylidene group could directly yield the chiral this compound.

The following table summarizes key aspects of these asymmetric synthesis strategies for analogous compounds:

| Method | Key Reagents/Catalysts | Typical Yields | Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chiral Pool Synthesis | L- or D-pyroglutamic acid, tosyl chloride, sodium cyanide | Good to Excellent | >99% | High enantiopurity, readily available starting materials | Limited to the chirality of the starting material |

| Chiral Auxiliary | (R)-phenylglycinol, tert-butanesulfinamide researchgate.net | Moderate to Good | 85-98% | High diastereoselectivity, predictable stereochemical outcome | Requires additional steps for attachment and removal of the auxiliary |

| Catalytic Asymmetric Hydrogenation | Rhodium catalyst with chiral ligand (e.g., TsDPEN) nih.gov | Good to Excellent | up to >99% nih.gov | High atom economy, catalytic amount of chiral source needed | Catalyst can be expensive, optimization of reaction conditions may be required |

Scale-up Considerations for Non-Clinical Production of this compound

Transitioning the synthesis of this compound from laboratory scale to non-clinical production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Selection and Optimization: The choice between a batch, semi-batch, or continuous process is a critical first step. While batch processes are common in early development, a continuous flow process, as discussed earlier, can offer significant advantages in terms of safety, consistency, and throughput for larger scale production. The reaction conditions, including solvent, temperature, pressure, and reaction time, must be thoroughly optimized to maximize yield and minimize impurities.

Raw Material Sourcing and Cost: The cost and availability of starting materials and reagents become increasingly important at a larger scale. For instance, while a complex chiral catalyst might be acceptable for lab-scale synthesis, a more cost-effective alternative may be necessary for non-clinical production. The use of readily available precursors like pyroglutamic acid from the chiral pool can be advantageous in this regard.

Safety and Environmental Impact: A thorough safety assessment of the entire process is essential. This includes evaluating the hazards associated with all chemicals used, potential exothermic reactions, and the safe handling of any toxic or pyrophoric reagents. The environmental impact of the process should also be considered, with a focus on minimizing waste and using greener solvents where possible.

Chemical Reactivity and Derivatization of 2 5 Oxopyrrolidin 2 Yl Acetonitrile

Reactions of the Pyrrolidone Ring System in 2-(5-oxopyrrolidin-2-yl)acetonitrile

The pyrrolidone ring, a cyclic amide, is a stable scaffold but can undergo several important reactions. The reactivity is centered around the amide bond and the nitrogen atom.

One of the primary reactions of the pyrrolidone ring is N-alkylation . The nitrogen atom of the lactam can be deprotonated by a suitable base to form a nucleophilic anion, which can then react with an alkylating agent. For instance, the reaction of a pyrrolidone with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) can lead to the corresponding N-alkylated product. nih.gov This strategy is fundamental in the synthesis of various substituted pyrrolidones. nih.gov

The amide bond of the pyrrolidone ring can be cleaved through hydrolysis , typically under strong acidic or basic conditions, to yield the corresponding γ-amino acid. This reaction, however, requires harsh conditions due to the stability of the five-membered ring.

Reduction of the amide carbonyl group in the pyrrolidone ring can be achieved using powerful reducing agents like lithium aluminum hydride (LAH). This reaction converts the lactam to a pyrrolidine (B122466), a saturated five-membered nitrogen-containing heterocycle.

Reactions of the Acetonitrile Moiety in this compound

The acetonitrile moiety (-CH₂CN) is a versatile functional group that can participate in a variety of chemical transformations.

Hydrolysis of the nitrile group is a common reaction that can lead to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid in the presence of water, converts the nitrile to a carboxylic acid, yielding 2-(5-oxopyrrolidin-2-yl)acetic acid. chemscene.comlibretexts.orgbyjus.com This reaction proceeds through an amide intermediate. libretexts.org Under controlled or milder basic conditions, the hydrolysis can be stopped at the amide stage, producing 2-(5-oxopyrrolidin-2-yl)acetamide, a molecule structurally related to the nootropic drug piracetam. lumenlearning.comlibretexts.org

The nitrile group can also be reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a metal catalyst such as Raney nickel or electrochemical reduction. nih.gov This reaction converts the acetonitrile group to a 2-aminoethyl group, resulting in the formation of 2-(2-aminoethyl)pyrrolidin-5-one.

Furthermore, the nitrile group can undergo addition reactions . For example, Grignard reagents can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. chadsprep.com

Functionalization Strategies for this compound

The dual functionality of this compound provides a platform for various functionalization strategies, allowing for the introduction of diverse chemical entities to modify its properties.

Electrophilic and Nucleophilic Modifications of this compound

Nucleophilic reactions primarily target the electrophilic carbon atoms of the pyrrolidone carbonyl group and the nitrile group. As mentioned, the carbonyl carbon can be attacked by strong nucleophiles, leading to ring-opening. The nitrile carbon is also susceptible to nucleophilic attack, as seen in the hydrolysis and Grignard reactions. libretexts.orgchadsprep.com

Electrophilic modifications can occur at the nitrogen atom of the pyrrolidone ring after deprotonation. The resulting anion readily reacts with various electrophiles, most notably alkyl halides, to form N-substituted derivatives. nih.gov This N-alkylation is a key strategy for synthesizing analogs with modified properties. nih.gov

Reductions and Oxidations of this compound

Both the pyrrolidone ring and the acetonitrile moiety can be targeted for reduction . As previously discussed, the amide group can be reduced to an amine, and the nitrile group can be reduced to a primary amine. The selective reduction of one group over the other can be achieved by careful selection of the reducing agent and reaction conditions. For instance, catalytic hydrogenation might preferentially reduce the nitrile group over the more stable amide. Electrochemical reduction has also been shown to be an effective method for converting acetonitrile to ethylamine. nih.gov

Oxidation of this compound is less commonly described. The pyrrolidone ring is generally resistant to oxidation. However, the methylene (B1212753) group adjacent to the nitrile could potentially be functionalized under specific oxidative conditions.

Synthesis of this compound Derivatives and Analogs

The chemical reactivity of this compound allows for the synthesis of a wide range of derivatives and analogs. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

A primary route to derivatives involves the hydrolysis of the nitrile group to form 2-(5-oxopyrrolidin-2-yl)acetamide, which is the core structure of piracetam. chemicalbook.com From this acetamide (B32628), further N-acylation at the amide nitrogen can lead to a variety of N-acyl derivatives with potential GABA-ergic and glutamatergic activities. semanticscholar.orgeco-vector.compharmpharm.ru

Another common derivatization strategy is the N-alkylation of the pyrrolidone ring. nih.gov This allows for the introduction of various substituents on the nitrogen atom, which can significantly influence the pharmacological properties of the resulting molecule.

The following table summarizes some key derivatives of this compound and the reactions used to synthesize them.

| Derivative Name | Starting Material | Key Reaction |

| 2-(5-oxopyrrolidin-2-yl)acetic acid | This compound | Nitrile Hydrolysis (acidic) chemscene.combyjus.com |

| 2-(5-oxopyrrolidin-2-yl)acetamide | This compound | Nitrile Hydrolysis (controlled) lumenlearning.com |

| 2-(2-aminoethyl)pyrrolidin-5-one | This compound | Nitrile Reduction nih.gov |

| N-Alkyl-2-(5-oxopyrrolidin-2-yl)acetonitrile | This compound | N-Alkylation nih.gov |

Design Principles for this compound Analogs in Chemical Research

The design of analogs of this compound is often guided by the goal of developing compounds with specific biological activities, particularly as nootropic agents. The pyrrolidone ring is a common scaffold in many nootropic drugs of the racetam class. nuph.edu.ua

A key design principle involves the modification of the side chain attached to the pyrrolidone ring. For instance, the conversion of the nitrile to an acetamide group is a critical step in creating piracetam-like structures. chemicalbook.comresearchgate.net Further modifications of this acetamide, such as N-acylation, are explored to modulate the interaction with biological targets like GABA and glutamate (B1630785) receptors. semanticscholar.orgeco-vector.compharmpharm.ru The rationale is that these modifications can enhance binding affinity and selectivity. semanticscholar.orgeco-vector.compharmpharm.ru

The three-dimensional structure of the pyrrolidone scaffold is also a crucial factor. The stereochemistry at the C2 position of the pyrrolidone ring can significantly impact biological activity. Therefore, the synthesis of enantiomerically pure analogs is often a key objective in drug design.

Combinatorial Chemistry Approaches for this compound Library Generation

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify novel therapeutic leads. google.com The scaffold of this compound, a derivative of pyroglutamic acid, presents a unique and versatile starting point for combinatorial library synthesis due to its inherent chirality and multiple reactive sites. researchgate.net While direct, large-scale combinatorial libraries based specifically on this compound are not extensively documented in publicly available research, the principles of combinatorial chemistry can be readily applied to this scaffold by leveraging the known reactivity of its constituent functional groups—the lactam and the nitrile.

The strategic derivatization of the 5-oxopyrrolidine ring system has been successfully employed in the parallel synthesis of compound libraries. For instance, a library of 24 distinct 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was efficiently constructed using a parallel solution-phase synthesis approach. nih.gov This work highlights the stability of the 5-oxopyrrolidine core to various reaction conditions and its suitability as a foundational scaffold for library generation.

Combinatorial approaches for generating libraries from this compound would typically involve the systematic and diverse modification of two key positions: the lactam nitrogen and the carbon alpha to the nitrile group.

Potential Derivatization Strategies for Library Synthesis:

| Reactive Site | Reaction Type | Potential Reagents/Building Blocks | Resulting Functional Group/Scaffold |

| Lactam Nitrogen | N-Alkylation | Alkyl halides, Benzyl halides, Michael acceptors | N-Substituted pyrrolidinones |

| Lactam Nitrogen | N-Arylation | Arylboronic acids (Buchwald-Hartwig coupling) | N-Aryl pyrrolidinones |

| α-Carbon to Nitrile | Alkylation | Alkyl halides (after deprotonation) | α-Substituted acetonitriles |

| α-Carbon to Nitrile | Condensation | Aldehydes, Ketones (Knoevenagel condensation) | α,β-Unsaturated nitriles |

| Nitrile Group | Reduction | Reducing agents (e.g., H₂, Raney Ni) | Primary amines (2-(5-oxopyrrolidin-2-yl)ethanamine) |

| Nitrile Group | Hydrolysis | Acid or base catalysis | Carboxylic acids (2-(5-oxopyrrolidin-2-yl)acetic acid) |

| Nitrile Group | Cycloaddition | Azides (to form tetrazoles) | Tetrazolyl-substituted pyrrolidines |

This table presents hypothetical derivatization strategies based on the known reactivity of lactams and nitriles in organic synthesis.

The generation of a combinatorial library from this compound could proceed in a stepwise or parallel fashion. In a parallel synthesis approach, an array of diverse building blocks would be reacted with the core scaffold in separate reaction vessels, allowing for the rapid creation of a multitude of distinct products. For example, the lactam nitrogen could be alkylated with a variety of alkyl halides, while the α-carbon is simultaneously or sequentially functionalized with different electrophiles.

Furthermore, the nitrile group itself serves as a versatile handle for diversification. Reduction of the nitrile to a primary amine opens up a vast array of subsequent reactions, including amidation, sulfonylation, and reductive amination, to introduce further diversity into the library.

Exemplary Library Generation Workflow:

A hypothetical combinatorial library synthesis could be envisioned as follows:

Scaffold Preparation: Synthesis of the core this compound scaffold.

Parallel Derivatization of the Lactam: Reaction of the scaffold with a library of diverse alkylating or arylating agents (R¹-X) in a multi-well plate format.

Parallel Derivatization of the α-Carbon: Treatment of the N-substituted products with a base followed by reaction with a library of electrophiles (R²-Y) in a parallel manner.

Advanced Analytical Characterization Techniques for 2 5 Oxopyrrolidin 2 Yl Acetonitrile

Spectroscopic Methods for Structural Elucidation of 2-(5-oxopyrrolidin-2-yl)acetonitrile

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

¹H NMR spectroscopy identifies the number and types of hydrogen atoms (protons) in the molecule. The structure of this compound contains protons in distinct chemical environments: the N-H proton of the lactam, the methine proton at the C2 position of the pyrrolidinone ring, and the methylene (B1212753) protons at positions C3, C4, and on the acetonitrile (B52724) side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for their specific assignment.

¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.net It distinguishes between the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, the carbon of the nitrile group, and the methylene carbon of the acetonitrile substituent. researchgate.net Quantitative ¹³C NMR can be a powerful tool for purity analysis without the need for separation. researchgate.net

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between atoms.

COSY reveals proton-proton couplings, confirming the arrangement of protons on adjacent carbons within the pyrrolidinone ring and the side chain.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C5) | - | ~175 |

| N-H | ~7.5-8.5 (broad singlet) | - |

| C2-H | ~4.0-4.5 (multiplet) | ~55-60 |

| CH₂ (C3) | ~2.0-2.5 (multiplet) | ~28-33 |

| CH₂ (C4) | ~2.2-2.7 (multiplet) | ~24-29 |

| CH₂-CN | ~2.6-3.0 (multiplet) | ~20-25 |

| C≡N | - | ~117-120 |

High-Resolution Mass Spectrometry (HRMS) for this compound and its Transformation Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, which allows for the calculation of a unique elemental formula. nih.gov For this compound (C₆H₈N₂O), HRMS provides an experimental mass that can be matched to its theoretical exact mass, confirming its molecular formula.

Furthermore, the coupling of liquid chromatography with HRMS (LC-HRMS) is invaluable for identifying and characterizing impurities and transformation products, which can arise from synthesis, degradation, or metabolism. mdpi.comnih.gov These products may be present at very low levels. nih.gov HRMS can detect these minor components and provide their accurate masses, from which their elemental formulas can be deduced. nih.gov Fragmentation analysis (MS/MS) within the HRMS instrument can then be used to elucidate the structures of these transformation products by breaking them down into smaller, identifiable pieces.

Table 2: Potential Transformation Products of this compound and Their Exact Masses

| Transformation Product | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Transformation Type |

| 2-(5-oxopyrrolidin-2-yl)acetamide | C₆H₁₀N₂O₂ | 143.0815 | Nitrile Hydrolysis |

| 2-(5-oxopyrrolidin-2-yl)acetic acid | C₆H₉NO₃ | 144.0604 | Nitrile Hydrolysis |

| 5-amino-6-cyanohexanoic acid | C₇H₁₂N₂O₂ | 157.0972 | Lactam Hydrolysis |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. currentseparations.comnih.gov The resulting spectra provide a "molecular fingerprint" and confirm the presence of specific functional groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate (stretch, bend). For this compound, key absorption bands are expected for its characteristic functional groups. The analysis of these bands confirms the presence of the lactam and nitrile moieties.

Raman Spectroscopy: Raman spectroscopy involves scattering of laser light from the molecule. nih.gov Vibrational modes that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly for symmetric, non-polar bonds. illinois.edu The C≡N stretch of the nitrile group, for instance, typically produces a strong and sharp signal in the Raman spectrum. illinois.edu

The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (lactam) | Stretching | 3200 - 3400 (broad) | 3200 - 3400 (weak) |

| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C≡N (nitrile) | Stretching | 2240 - 2260 (weak to medium) | 2240 - 2260 (strong) |

| C=O (lactam) | Stretching (Amide I) | 1650 - 1700 (strong) | 1650 - 1700 (medium) |

| N-H (lactam) | Bending (Amide II) | 1510 - 1570 | Weak or inactive |

Chromatographic and Separation Techniques for this compound Purity and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. researchgate.netijprajournal.com The choice of technique depends on the nature of the compound and the impurities to be analyzed. nih.gov

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for this compound

HPLC and UPLC are the most widely used techniques for the analysis of non-volatile or thermally sensitive compounds in the pharmaceutical industry. mdpi.com They are ideally suited for determining the purity of this compound and for impurity profiling.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile or methanol). mdpi.com A gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate impurities with a wide range of polarities.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over HPLC, utilizing columns with smaller particle sizes (less than 2 µm). mdpi.comgovst.edu This results in dramatically increased resolution, sensitivity, and speed of analysis. mdpi.comencyclopedia.pub A UPLC method can separate the target compound from its impurities in a fraction of the time required by a conventional HPLC method, while providing superior peak separation. nih.gov The higher efficiency of UPLC makes it particularly suitable for resolving closely related impurities. encyclopedia.pub

Table 4: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |

| System Pressure | 400 - 600 bar | 1000 - 1300 bar |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |

| Analysis Time | 15 - 60 min | 1 - 10 min |

| Solvent Consumption | High | Low |

| Resolution | Good | Excellent |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Related to this compound

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is the gold standard for identifying and quantifying volatile impurities. chromatographyonline.com These impurities can include residual solvents from the manufacturing process or volatile by-products. researchgate.netwalshmedicalmedia.com

In a typical GC-MS analysis, the sample is heated, and volatile components are carried by an inert gas through a long capillary column. semanticscholar.org The column separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum that can be used for positive identification by comparison to a spectral library. walshmedicalmedia.com Headspace GC-MS is a particularly useful variation for analyzing trace levels of residual solvents in a solid sample without dissolving it. chromatographyonline.com

Table 5: Potential Volatile Components Analyzed by GC-MS

| Compound | Type | Rationale for Presence |

| Acetonitrile | Residual Solvent | Common solvent in organic synthesis. |

| Toluene | Residual Solvent | Common solvent in organic synthesis. |

| Methanol (B129727) | Residual Solvent | Common solvent and reagent. |

| Dichloromethane | Residual Solvent | Common extraction solvent. |

| Pyrrolidine (B122466) | Volatile Impurity | Potential starting material or degradation product. |

Chiral Chromatography for Enantiomeric Purity of this compound

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, typically provided by a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The determination of enantiomeric purity is critical as different enantiomers can exhibit distinct pharmacological activities.

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different energies. sigmaaldrich.com This results in different retention times for each enantiomer, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic glycopeptides. sigmaaldrich.comnist.gov

A hypothetical HPLC method for determining the enantiomeric purity of this compound could involve a column like a Chiralpak® AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The mobile phase would likely be a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol (B145695) to modulate retention and resolution.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Example Condition | Purpose |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Provides the chiral stationary phase for enantioseparation. |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Elutes the enantiomers from the column; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temperature | 25 °C | Temperature can affect the interaction kinetics and thus the separation. |

| Detection | UV at 210 nm | The nitrile and lactam chromophores should allow for UV detection. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

The validation of such a method would include assessing specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the minor enantiomer in the presence of the major one.

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a pharmaceutical compound like this compound, this technique can unambiguously confirm its chemical structure, stereochemistry (absolute configuration), and provide detailed information about its solid-state properties such as crystal packing and intermolecular interactions.

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While the specific crystal structure of this compound is not publicly documented, studies on related pyrrolidine derivatives have been successfully performed. nih.gov These studies reveal key structural features and intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of the crystal lattice. For example, in many pyrrolidinone structures, the amide group often participates in hydrogen bonding, forming chains or dimers.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° | The dimensions of the repeating unit of the crystal lattice. |

| Volume | 673.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.225 g/cm³ | The theoretical density of the crystalline material. |

| Hydrogen Bonds | N-H···O=C | Key intermolecular interactions that stabilize the crystal structure. |

Solid-state analysis is not limited to single-crystal X-ray diffraction. X-ray powder diffraction (XRPD) is another vital tool used to characterize the crystalline form of a bulk drug substance, identify different polymorphs, and assess purity.

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Research Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in complex mixtures, such as biological fluids or reaction mixtures. saspublishers.comchemijournal.com The most common and powerful of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netlongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. saspublishers.com This technique is ideal for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the analyte from the matrix components, and the mass spectrometer provides mass information, which aids in structural elucidation and quantification.

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (e.g., C18) would be used. The mobile phase would likely consist of an aqueous component (with a modifier like formic acid to aid ionization) and an organic component like acetonitrile or methanol. The mass spectrometer could be operated in various modes, such as full scan to detect all ions within a mass range or selected ion monitoring (SIM) for targeted quantification of the protonated molecule [M+H]⁺. For even greater specificity and structural information, tandem mass spectrometry (LC-MS/MS) can be employed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility due to the polar lactam ring, it could potentially be analyzed by GC-MS after derivatization to increase its volatility and thermal stability. For example, the amide N-H could be silylated. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern.

Table 3: Illustrative Parameters for Hyphenated Technique Analysis

| Technique | Separation Conditions | Mass Spectrometry Parameters | Application |

| LC-MS/MS | Column: C18 (e.g., 100 x 2.1 mm, 3.5 µm)Mobile Phase: Gradient of Water (0.1% Formic Acid) and AcetonitrileFlow Rate: 0.3 mL/min | Ionization: Electrospray Ionization (ESI), Positive ModeScan Mode: Multiple Reaction Monitoring (MRM)Transitions: e.g., m/z 125.1 -> 84.1 (hypothetical) | Quantification in biological matrices (e.g., plasma), impurity profiling. |

| GC-MS | Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)Oven Program: e.g., 100°C hold 2 min, ramp to 280°C at 15°C/minCarrier Gas: Helium | Ionization: Electron Ionization (EI), 70 eVScan Mode: Full Scan (m/z 40-400) | Analysis of volatile impurities or after derivatization of the main compound. |

These hyphenated techniques provide a robust platform for the detailed characterization of this compound, from confirming its identity to quantifying it at trace levels in complex research environments.

Pharmacological and Biological Research on 2 5 Oxopyrrolidin 2 Yl Acetonitrile Preclinical Focus

In Vitro Biological Activities of 2-(5-oxopyrrolidin-2-yl)acetonitrile

In vitro studies are fundamental in determining the biological activity of a compound at a cellular and molecular level. For the 5-oxopyrrolidine class of compounds, these investigations have revealed a broad spectrum of activities, including anticancer, antimicrobial, and enzyme-modulating effects. The 5-oxopyrrolidine scaffold is a key component in several approved drugs and is being investigated for various therapeutic applications. nih.gov

Cell-based Assays for this compound Activity

Cell-based assays are crucial for evaluating the effects of chemical compounds on cellular functions, such as viability, proliferation, and migration. Numerous studies have utilized these assays to characterize the biological properties of 5-oxopyrrolidine derivatives, revealing significant potential in oncology and infectious diseases.

Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been synthesized and tested for their anticancer activity. ktu.edu In one study, a panel of these compounds was evaluated against the A549 human lung adenocarcinoma cell line. nih.govresearchgate.net Several derivatives, particularly those modified to contain a free amino group and hydrazone moieties, demonstrated potent anticancer activity. semanticscholar.org For instance, after a 24-hour exposure to a 100 µM concentration, certain bis-hydrazone derivatives significantly reduced the viability of A549 cells. nih.govsemanticscholar.org Importantly, these compounds showed lower cytotoxic effects on non-cancerous human small airway epithelial cells (HAEC1-KT), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Further research into novel hydrazones featuring a 5-oxopyrrolidine ring has confirmed their anticancer potential across various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.gov In addition to cytotoxicity, these assays also measured the ability of the compounds to inhibit cell migration, a key process in cancer metastasis. nih.gov

Beyond cancer, cell-based assays have established the antimicrobial efficacy of 5-oxopyrrolidine derivatives. One derivative bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. ktu.edunih.gov Other studies have highlighted the activity of 5-oxopyrrolidine-3-carbohydrazides against vancomycin-intermediate S. aureus and drug-resistant fungi. nih.gov Dipeptide derivatives containing (S)-5-oxo-pyrrolidine-2-carboxylic acid have also demonstrated antibacterial activity against Escherichia coli and antifungal activity against Candida species in cell-based assays. bohrium.com

Table 1: Summary of Cell-Based Assay Findings for 5-Oxopyrrolidine Analogs

| Compound Class | Cell Line / Organism | Assay Type | Observed Activity | Reference |

|---|---|---|---|---|

| 1-(4-aminophenyl)-5-oxopyrrolidine-based bis-hydrazones | A549 (Human Lung Adenocarcinoma) | Cytotoxicity (MTT Assay) | Potent anticancer activity; significant reduction in cell viability. | nih.gov, semanticscholar.org |

| 1-(4-aminophenyl)-5-oxopyrrolidine-based bis-hydrazones | HAEC1-KT (Non-cancerous epithelial cells) | Cytotoxicity (MTT Assay) | Low cytotoxicity compared to cancer cells. | nih.gov |

| 5-Oxopyrrolidine-diphenylamine hydrazones | IGR39 (Melanoma), MDA-MB-231 (Breast Cancer) | Cell Migration ('Wound Healing' Assay) | Inhibition of cancer cell migration. | nih.gov |

| 5-Oxopyrrolidine derivative with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus | Antimicrobial Susceptibility (MIC) | Selective antimicrobial activity (MIC 1–8 µg/mL). | nih.gov |

| (S)-5-oxopyrrolidine-2-carboxylic acid dipeptides | Escherichia coli, Candida albicans | Antimicrobial Susceptibility (Broth Microdilution) | Moderate antibacterial and antifungal activity. | bohrium.com |

Enzyme Inhibition or Activation Studies of this compound

The 5-oxopyrrolidine scaffold and its related structures, such as pyrrolidine-2,5-dione, have been identified as effective inhibitors of various enzymes implicated in disease. These studies are critical for elucidating the mechanism of action of these compounds.

Research on N-substituted pyrrolidine-2,5-dione derivatives has shown their potential as multitarget anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk One compound from this series emerged as a potent and selective inhibitor of COX-2, with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5 over COX-1. ebi.ac.uk

In the context of infectious diseases, pyrrolidine-2,5-dione derivatives have been investigated as potential inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. core.ac.uk The inhibition of this enzyme is a validated strategy for anti-tuberculosis drug development. Molecular modeling studies of other 5-oxopyrrolidine hydrazones suggest they may act as multikinase inhibitors, with high binding affinity to key protein kinases like the non-receptor tyrosine kinase (TK) SCR and the serine/threonine-protein kinase (STPK) BRAF. nih.gov

Additionally, studies on acetonitrile (B52724) derivatives have demonstrated significant glycosidase inhibitory activity. nih.gov A series of these compounds were tested against α-amylase and α-glucosidase, enzymes responsible for hyperglycemia, indicating potential applications in managing type II diabetes. nih.gov

Table 2: Enzyme Inhibition by 5-Oxopyrrolidine Analogs and Related Compounds

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

|---|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione | COX-2 | IC₅₀ = 0.98 µM | Anti-inflammatory | ebi.ac.uk |

| N-substituted pyrrolidine-2,5-dione | COX-1 | IC₅₀ > 30 µM | Anti-inflammatory | ebi.ac.uk |

| Pyrrolidine-2,5-dione derivatives | InhA (M. tuberculosis) | MIC values reported as better than Triclosan for some derivatives | Anti-tuberculosis | core.ac.uk |

| 5-Oxopyrrolidine-diphenylamine hydrazones | BRAF / SCR Kinases | High binding affinity reported in docking studies | Anticancer | nih.gov |

| Benzopyrimidothiazolyliden-acetonitrile derivatives | α-Amylase, α-Glucosidase | Significant inhibitory activity reported | Anti-diabetic | nih.gov |

Receptor Binding Studies of this compound

Receptor binding studies determine the affinity and selectivity of a compound for specific biological receptors. Research has shown that analogs containing the 5-oxopyrrolidin-2-yl moiety can act as potent and selective ligands for important therapeutic targets.

A notable example is the discovery of PF-06650833 (Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. nih.govresearchgate.net This clinical candidate, which features a (2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl fragment, was developed through fragment-based drug design and demonstrated nanomolar potency in cellular assays, with an IC₅₀ of 0.2 nM. nih.govresearchgate.net

In the field of neuroscience, the discovery of Perampanel, a noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, highlights the potential of related heterocyclic structures to modulate central nervous system targets. nih.gov Dysfunction of glutamatergic neurotransmission through AMPA receptors is implicated in epilepsy and other neurological diseases. nih.gov Perampanel showed potent activity in an in vitro AMPA-induced Ca²⁺ influx assay with an IC₅₀ value of 60 nM. nih.gov

Table 3: Receptor/Target Binding of 5-Oxopyrrolidine Analogs

| Compound | Target | Assay | Binding/Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| PF-06650833 (Zimlovisertib) | IRAK4 (Interleukin-1 Receptor Associated Kinase 4) | Cellular Activity Assay | 0.2 nM | nih.gov, researchgate.net |

| Perampanel | AMPA Receptor (noncompetitive antagonist) | AMPA-induced Ca²⁺ Influx Assay | 60 nM | nih.gov |

In Vivo Preclinical Studies of this compound Analogs

In vivo studies in animal models are essential for evaluating the efficacy and pharmacological properties of a compound in a whole living organism. Research on analogs of this compound has utilized various preclinical models to investigate their therapeutic potential.

Animal Models for Investigating this compound Effects

A range of animal models has been employed to study the effects of 5-oxopyrrolidine analogs, primarily focusing on inflammation and neurological disorders.

To assess anti-inflammatory potential, the carrageenan-induced paw edema test in rodents is a standard model. ebi.ac.uk This model involves inducing acute inflammation in the paw of a rat or mouse and then measuring the reduction in swelling after administration of the test compound. It is used to evaluate the efficacy of inhibitors of inflammatory mediators like COX-2. ebi.ac.uk

For investigating effects on the central nervous system, particularly for anticonvulsant activity, the AMPA-induced seizure model in mice is utilized. nih.gov In this model, seizures are chemically induced by administering AMPA, and the ability of a test compound to prevent or reduce the severity of these seizures is measured. nih.gov These models are crucial for demonstrating the potential therapeutic utility of a compound before it can be considered for human trials.

Efficacy Studies of this compound in Preclinical Disease Models

Efficacy studies in the aforementioned animal models have provided proof-of-concept for the therapeutic potential of 5-oxopyrrolidine analogs.

In the carrageenan-induced paw edema model, certain N-substituted pyrrolidine-2,5-dione derivatives demonstrated significant anti-inflammatory activity, validating the in vitro findings of COX-2 inhibition. ebi.ac.uk The study confirmed the in vivo efficacy of these compounds as anti-inflammatory agents. ebi.ac.uk

In the AMPA-induced seizure model, the AMPA receptor antagonist Perampanel was shown to be highly effective, with a minimum effective dose of 2 mg/kg when administered orally. nih.gov This result demonstrated potent in vivo anticonvulsant activity and supported its further development for the treatment of epilepsy. nih.gov

Furthermore, the IRAK4 inhibitor PF-06650833, containing the 5-oxopyrrolidin-2-yl moiety, was found to have pharmacokinetic properties suitable for oral administration, a critical finding from preclinical studies that enabled its advancement into clinical trials for inflammatory diseases like rheumatoid arthritis. nih.govresearchgate.net

Table 4: Summary of In Vivo Efficacy Studies for 5-Oxopyrrolidine Analogs

| Compound/Analog Class | Animal Model | Disease/Condition | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione derivatives | Carrageenan-induced paw edema (Rat) | Inflammation | Significant in vivo anti-inflammatory activity demonstrated. | ebi.ac.uk |

| Perampanel | AMPA-induced seizures (Mouse) | Epilepsy/Seizures | Potent anticonvulsant activity with a minimum effective dose of 2 mg/kg (oral). | nih.gov |

| PF-06650833 (Zimlovisertib) | Preclinical pharmacokinetic models | Inflammatory Disease | Pharmacokinetic profile suitable for oral administration. | nih.gov |

Cellular and Molecular Responses to this compound

There is currently no available data from preclinical studies to populate the following sections concerning the cellular and molecular effects of this compound.

Gene Expression Profiling in Response to this compound Exposure

A comprehensive literature search did not yield any studies that have performed gene expression profiling on cells or tissues exposed to this compound. Therefore, no data tables or detailed research findings on this topic can be presented.

Proteomic Analysis of this compound Treatment

Similarly, no proteomic analyses have been published that investigate the changes in protein expression and function following treatment with this compound. As a result, there are no research findings or data tables to report for this subsection.

Metabolomic Shifts Induced by this compound

The impact of this compound on the metabolome has not been explored in any published preclinical research. Therefore, information regarding metabolomic shifts induced by this compound is not available.

Emerging Biological Roles of this compound in Biological Systems

The absence of dedicated research on this compound means that there are no established or emerging biological roles for this compound in any biological system. While other molecules containing a pyrrolidinone ring have been investigated for various therapeutic purposes, these findings cannot be extrapolated to this compound.

Mechanism of Action Studies of 2 5 Oxopyrrolidin 2 Yl Acetonitrile

Identification of Molecular Targets for 2-(5-oxopyrrolidin-2-yl)acetonitrile

There are no published studies identifying the specific molecular targets of this compound.

Target Deconvolution Strategies for this compound

Information regarding the application of target deconvolution strategies to identify the molecular targets of this compound is not available in the current scientific literature. General target deconvolution methods, such as affinity chromatography and expression-cloning, are used to identify the proteins that a small molecule interacts with, but these have not been specifically applied to this compound in any published research. technologynetworks.comresearchgate.neteuropeanreview.org

Protein-Ligand Interaction Studies of this compound

There are no specific protein-ligand interaction studies for this compound. While research exists on derivatives, such as the potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), PF-06650833, which contains a substituted 5-oxopyrrolidin-2-yl moiety, this information is not directly applicable to the parent compound. nih.govresearchgate.net

Signaling Pathway Modulation by this compound

No studies have been published that investigate the modulation of any signaling pathways by this compound. Research on other 2-oxopyrrolidine derivatives has shown engagement with pathways such as the Nrf-2 signaling pathway, but this cannot be extrapolated to the specific compound . nih.gov

Biochemical and Biophysical Characterization of this compound Interactions

There is a lack of published data on the biochemical and biophysical characterization of interactions involving this compound. Such studies are essential for understanding the nature of the binding between a compound and its target, but have not been performed or reported for this molecule.

Kinetic Analysis of this compound Binding and Activity

No kinetic analysis of the binding and activity of this compound has been documented in scientific literature. This includes the absence of data on association and dissociation rate constants, which are crucial for determining the dynamics of the compound's interaction with any potential biological targets.

Structure Activity Relationship Sar Studies of 2 5 Oxopyrrolidin 2 Yl Acetonitrile Analogs

Exploration of the Acetonitrile (B52724) Substituent Effects on 2-(5-oxopyrrolidin-2-yl)acetonitrile Activity

The acetonitrile group (-CH₂CN) at the C-2 position of the pyrrolidone ring is a defining feature of the molecule. The nitrile moiety is a polar, hydrogen bond acceptor and can be a site for metabolic transformation. Its length and chemical nature are expected to be critical for activity.

SAR studies on other classes of compounds have shown the importance of the nitrile group. For example, in a study of 2-aminopyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the 3-carbonitrile group was found to be important for inhibitory potency. nih.gov Similarly, various pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential anti-proliferative agents, with the nitrile group being a key part of the pharmacophore. nih.gov

For this compound, SAR exploration would involve:

Modifying the nitrile group: Replacing the cyano group (-CN) with other electron-withdrawing groups like an ester, amide, or carboxylic acid to assess the importance of its electronic and hydrogen-bonding properties.

Altering the methylene (B1212753) linker: Extending or shortening the -CH₂- linker to understand the optimal distance between the pyrrolidone ring and the functional group.

Without specific experimental data on this compound analogs, the precise impact of these changes remains speculative but is a standard approach in medicinal chemistry to optimize lead compounds.

Importance of Stereochemistry in this compound Activity

The this compound molecule possesses a chiral center at the C-2 position of the pyrrolidone ring. This means it can exist as two enantiomers, (R)- and (S)-2-(5-oxopyrrolidin-2-yl)acetonitrile. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. researchgate.netnih.gov

This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which often have chiral binding sites. One enantiomer may fit into the binding site much more effectively than the other, leading to a more potent biological response.

For instance, studies on pyrethroid insecticides with two asymmetric centers on a cyclopropane (B1198618) ring demonstrated clear chiral discrimination, where one stereoisomer exhibited significantly higher insecticidal activity than the others. nih.gov In another example, SAR studies of pyrrolidine (B122466) pentamine derivatives as enzyme inhibitors showed that modifications of stereochemistry had a notable effect on their inhibitory properties. nih.gov

Therefore, the biological activity of this compound is expected to be highly dependent on its stereochemistry. The (R)- and (S)-enantiomers would need to be synthesized and tested separately to determine which one is the active form (eutomer) and which is the less active or inactive form (distomer). Any SAR study on this compound would be incomplete without a thorough investigation of its stereochemical aspects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., size, shape, electronic properties, and lipophilicity)—to predict the activity of new, untested compounds.

While no specific QSAR models for this compound derivatives were found in the search results, QSAR studies have been successfully applied to other oxopyrrolidine-containing compounds. For example, a QSAR model was developed to predict the anti-bacterial activity of a series of oxopyrrolidine derivatives against Staphylococcus aureus. researchgate.net The model was found to be statistically significant, with a high correlation between the predicted and observed activities. researchgate.net

Another QSAR study on dispiropyrrolodinyl-oxindole derivatives as cholinesterase inhibitors also yielded a statistically significant model that helped to validate the observed biological results. nih.gov

A hypothetical QSAR study for this compound derivatives would involve:

Synthesizing and testing a series of analogs with known variations in their structure.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Such a model could then be used to guide the design of new analogs with potentially enhanced activity, thereby streamlining the drug discovery process.

Computational and Theoretical Studies of 2 5 Oxopyrrolidin 2 Yl Acetonitrile

Quantum Chemical Calculations for 2-(5-oxopyrrolidin-2-yl)acetonitrile Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. nih.gov These calculations are fundamental to understanding a molecule's geometry, stability, and chemical behavior. Methods like Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost in studying organic molecules. chemrxiv.orgnih.gov

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around the single bond connecting the cyanomethyl group to the pyrrolidinone ring, as well as the inherent flexibility of the five-membered ring.

Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is typically achieved by systematically rotating the flexible bonds and calculating the relative energy of each resulting conformation. nih.gov For cyclic systems like the pyrrolidinone ring, calculations can determine the preferred ring pucker, which is often an "envelope" or "twist" conformation, to minimize steric strain and torsional strain. Studies on similar cyclic radicals have shown that the substituent's plane can bisect the ring, leading to stable s-cis and s-trans conformations with a measurable energy barrier to rotation. rsc.org The presence of solvents, such as acetonitrile (B52724), can also influence conformational transitions by stabilizing or destabilizing certain structures. nih.gov For this compound, theoretical calculations would map out the potential energy surface to predict the most likely conformations in different environments.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons, which is visualized through molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. chemrxiv.org A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is likely localized on the electron-rich regions, such as the oxygen or nitrogen atoms of the lactam ring, while the LUMO might be associated with the π-antibonding orbital of the nitrile group. researchgate.netresearchgate.net DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, are a standard method for optimizing molecular geometry and computing these electronic properties. chemrxiv.org

Table 1: Illustrative Quantum Chemical Properties Calculated for a Molecule This table presents typical data obtained from quantum chemical calculations and is for illustrative purposes. Specific values for this compound are not available in the cited literature.

| Calculated Property | Typical Method | Significance |

| Relative Conformational Energy | DFT, MP2 | Determines the most stable 3D structure(s) of the molecule. nih.gov |

| HOMO Energy | DFT (e.g., B3LYP) | Indicates the tendency to donate electrons (nucleophilicity). chemrxiv.org |

| LUMO Energy | DFT (e.g., B3LYP) | Indicates the tendency to accept electrons (electrophilicity). chemrxiv.org |

| HOMO-LUMO Gap | DFT (e.g., B3LYP) | Relates to chemical reactivity and kinetic stability. chemrxiv.org |

| Dipole Moment | DFT, Hartree-Fock | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | DFT, Hartree-Fock | Provides insight into the electron distribution on each atom. |

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. chemrxiv.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. jbiochemtech.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction. mdpi.comrsc.org

For instance, analogs of this compound have been investigated as potential inhibitors of various enzymes. A study on oxopyrrolidine derivatives identified potential antibacterial activity by docking them into the tyrosyl-tRNA synthetase receptor of Staphylococcus aureus. researchgate.net In another example, a fluorinated pyrrolidinone derivative was developed as a potent inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), with co-crystal structures guiding the design. nih.gov A hypothetical docking study of this compound could explore its binding to a kinase or protease, identifying key interactions like hydrogen bonds with amino acid residues in the active site. MD simulations would then assess if this predicted binding pose is stable over a period of nanoseconds. jbiochemtech.com

Table 2: Example of a Molecular Docking and Dynamics Simulation Workflow This table illustrates a typical workflow. Specific targets and results for this compound are not available in the cited literature.

| Step | Description | Typical Software/Method | Output |